Calcium citrate tetrahydrate

説明

Crystallographic and Structural Characterization

Crystal Structure Determination Methods

The determination of calcium citrate tetrahydrate's crystal structure has employed multiple complementary analytical techniques. Synchrotron X-ray powder diffraction has been instrumental in elucidating the fine structural details of this compound, offering superior resolution compared to conventional laboratory X-ray sources. The crystal structure has been solved and refined using a combination of powder diffraction data and density functional theory (DFT) optimization techniques.

From hydrothermal synthesis, researchers have obtained needle-shaped crystals of this compound (specifically [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O) suitable for single-crystal X-ray experiments. The structure was determined from pseudo-merohedrically polysynthetic twinned crystals using a combined data collection approach and refinement processes. This challenging determination required sophisticated techniques to overcome the complications posed by crystal twinning.

The Rietveld refinement method has been crucial for accurate structural determination, allowing researchers to refine crystal structures using powder diffraction patterns rather than relying solely on single-crystal data. This approach has been particularly valuable for this compound, which can be challenging to grow as large single crystals suitable for conventional diffraction experiments.

Table 1: Crystal Structure Determination Methods for this compound

Hydration States and Polymorphism

Calcium citrate exists in multiple hydration states, each with distinct structural characteristics and stability properties. The primary hydration states include anhydrous calcium citrate, dihydrate, tetrahydrate, and hexahydrate forms. The interconversion between these hydrates follows Ostwald's stage law, progressing from less stable to more stable forms.

This compound is particularly interesting as it can form supersaturated solutions with respect to precipitation of the more stable and less soluble hexahydrate. This robust supersaturation phenomenon remains unexplained but may relate to the spontaneous supersaturation observed when sparingly soluble calcium hydroxycarboxylates dissolve in aqueous solution in the presence of other hydroxycarboxylates.

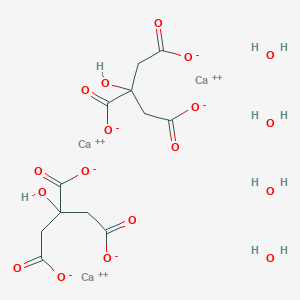

The molecular formula of this compound is often represented as [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O, indicating that two water molecules are directly coordinated to calcium ions, while two remain as crystal water molecules. This arrangement contributes to the complex three-dimensional network of the crystal structure.

Recent research has identified a new polymorph of this compound that constitutes the major crystalline phase in several commercial calcium supplements. This finding has significant implications for pharmaceutical and nutritional applications, as polymorphic variations can affect solubility, bioavailability, and stability.

Tetrahydrate vs. Hexahydrate Structural Variations

The structural differences between this compound and hexahydrate revolve primarily around water molecule arrangements and coordination environments. Both structures feature layers of edge-sharing Ca coordination polyhedra, but they differ in how water molecules are incorporated into the crystal lattice.

In the tetrahydrate form ([Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O), two water molecules are coordinated to calcium ions while two remain as non-coordinating crystal water. The previously reported polymorph of the tetrahydrate contains the same layers of edge-sharing Ca coordination polyhedra, but with a different arrangement of water molecules: two H₂O coordinated to isolated Ca ions and two uncoordinated water molecules.

The hexahydrate ([Ca₃(C₆H₅O₇)₂]·6H₂O) contains additional water molecules, resulting in different hydrogen bonding patterns and slightly altered coordination environments around the calcium ions. The hexahydrate is the common polymorphic form obtained by precipitation from aqueous solutions of calcium chloride and sodium citrate below the transition temperature of 52°C.

Table 2: Comparison of Tetrahydrate and Hexahydrate Forms of Calcium Citrate

Anhydrous and Partially Hydrated Polymorphs

Anhydrous calcium citrate exhibits a three-dimensional network structure of Ca coordination polyhedra, distinct from the layered arrangements found in the hydrated forms. The removal of water molecules leads to a more compact structure with different coordination environments and bonding patterns.

The dihydrate form (CCD) represents an intermediate phase between the tetrahydrate and anhydrous forms. In this structure, two crystal waters are coordinated strongly to calcium and are difficult to remove. The properties and crystal structure of CCD are similar to those of the tetrahydrate (CCT), with the dominance of two strongly coordinated waters leading to similar reverse solubilities, water sorption behaviors, and crystal structures.

The transformation between hydrates follows specific pathways and occurs at characteristic temperatures. Thermogravimetric analysis (TGA) of calcium citrate hydrates shows distinct weight loss regions corresponding to the sequential removal of water molecules. For instance, the loss of approximately 8.25% weight up to 75°C corresponds to the removal of surface-adsorbed water molecules and a part of the crystal water molecules from this compound.

These transformations can be represented as:

- [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O (Tetrahydrate) → [Ca₃(C₆H₅O₇)₂(H₂O)₂] (Dihydrate) → Ca₃(C₆H₅O₇)₂ (Anhydrous)

The dehydration enthalpy for this series of hydrates correlates with the heat of dissolution of the same salts, with the solubility decreasing in the order: Anhydrous > Dihydrate > Tetrahydrate > Hexahydrate at 25°C.

Coordination Chemistry and Lattice Dynamics

The coordination environment around calcium ions in this compound plays a crucial role in determining its crystal structure and properties. In the tetrahydrate form, Ca²⁺ cations are typically eight-coordinate, resulting in a distorted bicapped octahedral coordination polyhedron. The coordination sphere includes bonds to carboxylate groups from citrate anions, hydroxyl groups, and water molecules.

In one detailed structural analysis, the Ca²⁺ cation forms seven shorter bonds and one longer bond, with the ligands consisting of two terminal carboxylate groups, one central carboxylate group, one terminal CO₂H, one central CO₂H, two hydroxyl groups, and one water molecule. The Ca bond-valence sum amounts to 2.10 valence units, indicating a stable coordination environment.

The crystal structure of this compound has been determined to be monoclinic, with the following cell dimensions:

- a = 30.94 Å

- b = 5.93 Å

- c = 10.56 Å

- Z = 4 (formula units per unit cell)

- β = 93.74°

- Unit cell volume = 1,933.36 ų

- Calculated density = 1.96 g/cm³

More recent research has identified a triclinic form with the space group P\bar{1} (No. 2) with parameters:

- a = 5.9466(4) Å

- b = 10.2247(8) Å

- c = 16.6496(13) Å

- α = 72.213(7)°

- β = 79.718(7)°

- γ = 89.791(6)°

- V = 947.06(13) ų

- Z = 2

Table 3: Coordination Environment of Ca²⁺ in this compound

The citrate anions in this compound exhibit specific conformations and coordination modes. Both citrate and citric acid chelate to the Ca²⁺ cation through the hydroxyl groups and the central carboxyl groups, forming five-membered rings. The citrate anion also exhibits monodentate coordination to other Ca²⁺ cations through terminal carboxylate groups.

Spectroscopic analyses, including Fourier transform infrared (FTIR) and Raman spectroscopy, have provided additional insights into the molecular structure and bonding patterns. In the FTIR spectrum of this compound, the main absorption bands located at 3479 cm⁻¹ and 3176 cm⁻¹ are attributed to O–H bonds in crystal water or other moieties. Strong characteristic absorption peaks between 1578–1443 cm⁻¹ correspond to the carboxy group coordinated to calcium ions, forming carboxylates. Similar features are observed in the Raman spectrum, with variations in peak intensities due to the different mechanisms of FTIR and Raman spectroscopies.

Hydrogen Bonding Networks in Hydrated Phases

The hydrogen bonding network in this compound is complex and plays a crucial role in stabilizing the crystal structure. All active hydrogen atoms in the structure participate in strong hydrogen bonds with energies ranging from 11 to 16 kcal mol⁻¹.

The non-coordinating (free) water molecules act as hydrogen bond donors to hydroxyl groups and carbonyl groups within the structure. Similarly, the coordinating water molecules serve as donors to carbonyl groups and free water molecules, creating an intricate three-dimensional hydrogen bonding network.

Carboxylic acid groups in the structure also participate in hydrogen bonding. For example, in one structural study, the carboxylic acid group O7—H40 in the hydrogen citrate anion acts as a donor to a coordinating water molecule, while another carboxylic acid function O28—H46 donates to an ionized central carboxylate O9.

Hydroxyl groups contribute to both intramolecular and intermolecular hydrogen bonds. The hydroxyl group O13—H16 forms an intramolecular hydrogen bond to an ionized central carboxylate, while another hydroxyl group O33—H36 forms an intermolecular hydrogen bond to a different ionized central carboxylate.

Table 4: Hydrogen Bonding Interactions in this compound

The hydrogen bonding network contributes significantly to the overall stability of the this compound structure and influences its physical properties, including solubility, thermal stability, and phase transitions. The strong hydrogen bonds between water molecules and the citrate framework provide cohesive forces that maintain the integrity of the crystal structure under varying environmental conditions.

In some cases, the hydrogen bonds are so strong that they may have double minima, requiring sophisticated quantum calculations to fully understand their behavior. This complexity in the hydrogen bonding network exemplifies the intricate balance of forces that stabilize the this compound structure.

特性

Key on ui mechanism of action |

Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. |

|---|---|

CAS番号 |

5785-44-4 |

分子式 |

C6H10CaO8 |

分子量 |

250.22 g/mol |

IUPAC名 |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ca.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChIキー |

XJFCHRRCNYREHP-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ca] |

物理的記述 |

Fine white powder Tetrahydrate: White odorless solid; [HSDB] Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] |

ピクトグラム |

Irritant |

溶解性 |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/ Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/ 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ |

同義語 |

Tricalcium Dicitrate Tetrahydrate; Citric Acid Calcium Salt (2:3) Tetrahydrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid Calcium Salt (2:3) Tetrahydrate |

製品の起源 |

United States |

準備方法

Standardized Stoichiometric Ratios

Patent CN102225894A specifies a molar ratio of citric acid : calcium carbonate : water = 2 : 3 : 1 . The process involves:

-

Mixing reactants at 20–50°C in a reactor for 50–60 minutes.

-

Halting the reaction for 25–35 minutes to ensure completion.

-

Crystallizing calcium citrate tetrahydrate (CCT) at controlled temperatures.

-

Filtering, drying, and packaging the product.

Optimized Ratios for Enhanced Solubility

Patent CN102351688A modifies the ratio to citric acid : calcium carbonate : water = 3.84 : 3 : 1 , resulting in a high-solubility variant (98% solubility). Key steps include:

-

Reaction at 20–50°C for 50–60 minutes.

-

Extended maturation (25–35 minutes) to stabilize crystal structure.

-

Isolation of a metastable hydrate with the formula Ca₃H₃(C₆H₅O₇)₂(HCO₃)₃ .

Temperature-Dependent Hydrate Formation

The hydrate form of calcium citrate is highly sensitive to synthesis temperature. Research by Liu et al. demonstrates:

Precipitation above Transition Temperature

Thermodynamic Stability and Solubility

| Hydrate Form | Solubility at 25°C (mM) | ΔH°<sub>dehydr</sub> (kJ/mol) |

|---|---|---|

| Tetrahydrate (CCT) | 4.646 ± 0.068 | 43.6 |

| Hexahydrate (CCH) | 3.141 ± 0.029 | 62.1 |

| Dihydrate (CCD) | 4.939 ± 0.030 | 21.7 |

| Anhydrate (CCA) | 7.045 ± 0.015 | 40.2 |

CCT exhibits intermediate solubility, making it preferable for pharmaceutical formulations.

Post-Synthesis Dehydration and Hydrate Interconversion

Calcium citrate hydrates undergo reversible transformations during drying or exposure to humid environments:

Dehydration Pathways

Rehydration Dynamics

-

CCD and CCA revert to CCT when exposed to ambient moisture, following Ostwald’s stage law, which favors metastable intermediates during phase transitions.

Industrial-Scale Crystallization Techniques

Crystallization Temperature Control

Purity and Impurity Profiles

| Parameter | CCT (Patent) | High-Solubility Form |

|---|---|---|

| Calcium Content | 21.76% | 22.1% |

| Citric Acid | 68.46% | 65.8% |

| Heavy Metals (Pb) | ≤0.002% | ≤0.0015% |

| Water Solubility | 3.447 g/100mL | 98% |

Challenges and Methodological Refinements

Solubility Limitations of Traditional CCT

化学反応の分析

Types of Reactions: Calcium citrate primarily undergoes acid-base reactions. It can react with strong acids to release citric acid and with strong bases to form calcium hydroxide and citrate ions.

Common Reagents and Conditions:

Acidic Conditions: Under acidic conditions, calcium citrate can be converted back to citric acid.

Basic Conditions: In the presence of strong bases, calcium citrate can form calcium hydroxide and citrate ions.

Major Products Formed:

Citric Acid: Formed under acidic conditions.

Calcium Hydroxide and Citrate Ions: Formed under basic conditions.

科学的研究の応用

Medical Applications

Calcium Supplementation

Calcium citrate tetrahydrate is widely used as a dietary supplement due to its high bioavailability compared to other calcium salts like calcium carbonate. It is particularly beneficial for individuals with conditions affecting calcium absorption, such as those who have undergone gastric bypass surgery. Research indicates that calcium citrate is absorbed more effectively in altered digestive tracts, making it a preferred choice for supplementation in these populations .

Bone Health and Osteogenesis

Studies have shown that this compound can promote bone healing and regeneration. For instance, a study involving New Zealand rabbits demonstrated that nano-sized calcium citrate enhanced osteoinduction and osteogenesis, suggesting its potential as a bone graft substitute . The ability of calcium citrate to resorb faster than traditional biomaterials allows for quicker healing in bone defects .

Food Industry Applications

Food Additive

In the food industry, this compound serves as a food additive (E333) primarily for its preservative qualities and as a flavoring agent. It is commonly used in dairy products and beverages to improve calcium content without significantly altering taste or texture .

Nutritional Fortification

As a source of calcium, it is often included in fortified foods aimed at preventing osteoporosis and other calcium deficiency-related diseases. Its solubility in water makes it suitable for incorporation into various food matrices .

Material Science Applications

Nanoparticle Synthesis

This compound has been utilized in the synthesis of nanoparticles through sol-gel processes. For example, it can be used as a precursor to produce calcium barium titanate nanoparticles () which have applications in electronics and catalysis .

Carbonization Processes

It can also serve as a carbon source in the preparation of porous carbon materials without the need for activation processes. This application is significant for developing materials used in energy storage devices such as supercapacitors .

Case Study 1: Bone Healing Enhancement

- Objective : To evaluate the efficacy of nano-calcium citrate in promoting bone healing.

- Methodology : New Zealand rabbits with induced bone defects were treated with nano-calcium citrate.

- Findings : The study reported significant improvement in bone density and healing rates compared to control groups treated with traditional graft materials .

Case Study 2: Nutritional Supplementation

- Objective : To assess the bioavailability of calcium from different sources post-gastric bypass surgery.

- Methodology : A cohort of patients was supplemented with either calcium citrate or calcium carbonate.

- Findings : Results indicated that patients taking calcium citrate had higher serum calcium levels and improved bone mineral density compared to those taking calcium carbonate .

作用機序

クエン酸カルシウムは、容易に吸収可能な形のカルシウムを提供することで血漿中のカルシウム濃度を高めます。これは、副甲状腺ホルモンの分泌を抑制することで、骨細胞の活動からカルシウムの流出を減少させるのに役立ちます。 カルシウムは、副甲状腺細胞表面のGタンパク質共役型カルシウム受容体を刺激することで、これを実現します .

類似化合物:

炭酸カルシウム: 他の一般的なカルシウムサプリメントですが、クエン酸カルシウムよりも吸収されにくく、特に胃酸が低い人ではそうです。

クエン酸マグネシウム: 構造は似ていますが、カルシウムではなくマグネシウムを提供します。

クエン酸ストロンチウム: 構造は似ていますが、カルシウムではなくストロンチウムを提供します.

クエン酸カルシウムの独自性:

高い生体利用率: クエン酸カルシウムは、炭酸カルシウムよりも容易に吸収されるため、胃酸が低い人にとってより適切な選択肢です。

多用途性: 炭酸カルシウムは吸収に胃酸が必要ですが、クエン酸カルシウムは食事と一緒に摂取しても、食事なしで摂取しても問題ありません。

類似化合物との比較

Comparison with Similar Calcium Citrate Hydrates

Calcium citrate exists in multiple hydrated forms, including monohydrate, dihydrate, trihydrate, tetrahydrate, and hexahydrate. Key distinctions among these forms are outlined below:

Structural and Crystallographic Differences

- Tetrahydrate (Ca₃(C₆H₅O₇)₂·4H₂O) : Features a layered structure with two uncoordinated water molecules and isolated Ca atoms bonded to water . A polymorphic variant of the tetrahydrate is prevalent in supplements.

- Hexahydrate (Ca₃(C₆H₅O₇)₂·6H₂O) : Contains additional water molecules, forming a similar layered structure but with four uncoordinated water molecules .

- Anhydrous Calcium Citrate : Possesses a three-dimensional network of Ca coordination polyhedra, lacking water molecules .

Temperature-Dependent Formation and Stability

- The hexahydrate crystallizes at temperatures below 51.6°C, while the tetrahydrate forms above this threshold .

- Tetrahydrate converts to anhydrous calcium citrate via solvo-mediated transformation at 80–130°C .

Solubility and Bioavailability

- The tetrahydrate has low aqueous solubility (1 g/L at 20°C) , whereas the hexahydrate exhibits marginally higher solubility due to its additional water content. Interconversion between these hydrates in solution involves a balance between endothermic dissolution and exothermic complex formation, influencing calcium bioavailability .

Table 1: Comparative Properties of Calcium Citrate Hydrates

Comparison with Other Calcium Salts

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

- Solubility : Highly water-soluble (e.g., 1021 g/L at 20°C ), contrasting sharply with calcium citrate tetrahydrate.

- Applications : Used in fertilizers and construction materials, unlike the biomedical focus of calcium citrate .

Calcium D-Saccharate Tetrahydrate (C₆H₁₆CaO₁₂)

Calcium Sulfate Hemihydrate (CaSO₄·0.5H₂O)

Thermal Decomposition and Stability

This compound undergoes a multi-step decomposition process:

Dehydration : Loses two water molecules at 60–100°C and two more at 100–150°C .

Intermediate Formation : Forms calcium aconitate between 300–550°C .

Final Decomposition : Yields CaO and CO₂ above 600°C, with a total mass loss of 67.6% (theoretical: 70.5%) .

In contrast, calcium nitrate tetrahydrate decomposes at lower temperatures (∼132°C), releasing nitric oxide and oxygen .

Q & A

Q. What experimental methods are recommended for determining calcium concentration in calcium citrate tetrahydrate solutions?

Calcium concentration can be quantified via complexometric titration with ethylenediaminetetraacetic acid (EDTA) under alkaline conditions (pH 10–12) using murexide or eriochrome black T as indicators. Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) provides higher precision for trace analysis. For example, EDTA titration was validated in studies measuring calcium solubility in supersaturated citrate solutions .

Q. How can the crystal structure of this compound be analyzed?

X-ray diffraction (XRD) is the gold standard for resolving crystal structures. This compound forms a monoclinic lattice (space group P21/c) with eightfold-coordinated Ca²⁺ ions linked by citrate anions and hydrogen-bonded water molecules. Hydrothermal synthesis followed by single-crystal XRD analysis confirms the three-dimensional network, as described in studies resolving its Ca-O bond lengths and coordination geometry .

Q. What methods are used to assess the solubility of this compound in aqueous systems?

Solubility can be measured gravimetrically by saturating solutions at controlled temperatures (e.g., 25–50°C) and pH (2–7), followed by filtration and drying. Isothermal dissolution experiments with sodium citrate reveal spontaneous supersaturation, influenced by ionic strength and citrate concentration. For instance, solubility increases with excess citrate due to complexation, but calcium ion activity decreases, as shown in thermodynamic studies .

Q. How is this compound synthesized in the laboratory?

A common method involves reacting calcium carbonate or calcium chloride with citric acid in a stoichiometric ratio (3:2 Ca²⁺:citrate) under controlled pH (4–5). Hydrothermal synthesis at 50–80°C yields needle-shaped crystals. Industrial-scale production often isolates this compound as an intermediate during fungal fermentation of citric acid, neutralized with limewater .

Advanced Research Questions

Q. How do interconversions between calcium citrate hydrates occur, and what factors drive these transitions?

Calcium citrate hydrates (e.g., tetrahydrate vs. hexahydrate) interconvert via temperature-dependent solvo-mediated pathways. Hexahydrate crystallizes below 51.6°C, while tetrahydrate forms above this threshold. Dehydration studies using thermogravimetric analysis (TGA) show tetrahydrate loses water in two steps (60–150°C) and decomposes into calcium aconitate (300–550°C) and ultimately calcium carbonate (>600°C) .

Q. What explains contradictions in bioavailability studies of this compound compared to other calcium salts?

Bioavailability depends on dissolution kinetics and intestinal absorption. While this compound has lower elemental calcium content (21%) than calcium carbonate (40%), its superior solubility at neutral pH enhances absorption. However, Caco-2 cell models show lower uptake (3.41 ± 0.33%) compared to calcium carbonate (3.93 ± 0.99%), likely due to citrate-mediated chelation reducing ionized calcium availability .

Q. How can this compound be standardized for pharmacopeial compliance?

Pharmacopeial standards (e.g., USP, Ph Eur) require identity confirmation via IR spectroscopy, assay by EDTA titration (98–102% purity), and limits for heavy metals (e.g., <20 ppm lead). X-ray powder diffraction (XRPD) and loss on drying (LOD) tests verify crystallinity and hydrate stability. Recent revisions emphasize structural validation using reference standards like USP 1086414 .

Q. What advanced techniques characterize the thermal stability of this compound?

TGA coupled with differential scanning calorimetry (DSC) reveals endothermic dehydration (60–150°C) and exothermic decomposition (300–600°C). In situ XRD during heating tracks phase transitions, while mass spectrometry (MS) identifies gaseous byproducts (e.g., CO₂, H₂O). These methods elucidate degradation pathways critical for storage and formulation stability .

Q. How does citrate concentration affect calcium ion activity in saturated solutions?

Excess citrate increases solubility but decreases free Ca²⁺ activity due to chelation, as shown by ion-selective electrode measurements. The relationship follows the solubility product (Ksp), with activity coefficients adjusted using the Davies equation. This paradox highlights the need to balance solubility and bioavailability in supplement design .

Q. What strategies improve the reproducibility of this compound crystallization in industrial processes?

Seeding with pre-formed crystals, controlled cooling rates (0.5–1°C/min), and pH stabilization (4.0–4.5) minimize polymorphism. Process analytical technology (PAT) tools, such as focused beam reflectance measurement (FBRM), monitor particle size distribution in real time, ensuring consistent crystal habit and hydrate form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。